![molecular formula C21H19NO5 B11159677 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11159677.png)
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines elements of benzodioxin, chromeno, and oxazin rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxin moiety, followed by the construction of the chromeno and oxazin rings. Key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Construction of the Chromeno Ring: This involves the condensation of the benzodioxin intermediate with suitable aldehydes or ketones in the presence of acid catalysts.
Formation of the Oxazin Ring: The final step involves the cyclization of the chromeno intermediate with amines or amino alcohols under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Potential Biological Activities
Research indicates that compounds containing the benzodioxane moiety exhibit various biological activities. The following table summarizes some of these activities associated with related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(2,3-Dihydrobenzo[1,4]-dioxin) derivatives | Benzodioxane moiety | Antioxidant, enzyme inhibition |
3-Hydroxychromone | Chromene structure | Antioxidant properties |
Chromeno[4,3-b]quinolinones | Fused chromene and quinoline | Anticancer activities |
Therapeutic Applications
- Antioxidant Activity : Research has shown that derivatives of benzodioxane can act as antioxidants. This property is crucial in combating oxidative stress-related diseases.
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit enzymes such as acetylcholinesterase and alpha-glucosidase. These enzymes are significant in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens. The unique structure of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one may confer similar properties.
Synthesis and Derivatives
The synthesis of this compound can be approached through various methods involving the reaction of benzodioxane derivatives with other chemical entities to yield novel compounds with enhanced biological profiles . The exploration of structure-activity relationships (SAR) is essential for understanding how modifications to the core structure impact biological activity.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory potential of new sulfonamide derivatives containing the benzodioxane moiety. Results indicated significant inhibition against alpha-glucosidase and acetylcholinesterase enzymes . This supports the potential use of this compound in therapeutic applications for T2DM and AD.
Case Study 2: Antioxidant Activity
Another research effort focused on synthesizing oxadiazole derivatives that exhibited antioxidant properties comparable to established drugs. These findings suggest that structural similarities might allow this compound to show similar efficacy in antioxidant applications .
Mechanism of Action
The mechanism of action of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-thione
- 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-imine
Uniqueness
The uniqueness of This compound lies in its specific combination of benzodioxin, chromeno, and oxazin rings This structure imparts unique chemical and biological properties, making it distinct from other similar compounds
Biological Activity
The compound 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides under specific conditions to yield the desired oxazine structure. The synthetic pathways often utilize catalysts and specific solvents to enhance yields and purity.
Antioxidant Properties
Research indicates that derivatives of 3,4-dihydro-2H-1,3-benzoxazine exhibit significant antioxidant activity. The presence of the benzodioxin moiety enhances the electron-donating capacity of the compound, which is crucial for scavenging free radicals in biological systems .
Enzyme Inhibition
A study highlighted that related compounds demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These enzymes are critical in the management of conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM). The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .
Antimicrobial Activity
Several studies have reported that compounds containing the benzodioxin structure exhibit antimicrobial properties against a range of pathogens. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications in developing new antimicrobial agents .
Case Study 1: Enzyme Inhibition
In a recent investigation involving various synthesized benzodioxin derivatives, it was found that certain modifications to the molecular structure significantly enhanced AChE inhibitory activity. Compounds were tested for their IC50 values against AChE and showed promising results with some compounds exhibiting values lower than 10 µM .
Case Study 2: Antioxidant Activity Assessment
Another study evaluated the antioxidant capacity of several derivatives using DPPH and ABTS assays. The results indicated that modifications at specific positions on the benzodioxin ring system led to improved radical scavenging activity compared to standard antioxidants like ascorbic acid .
Data Tables
Compound Name | Structure | IC50 (µM) | Activity Type |
---|---|---|---|
Compound A | Structure | 8.5 | AChE Inhibition |
Compound B | Structure | 12.0 | α-Glucosidase Inhibition |
Compound C | Structure | 6.0 | Antioxidant |
Properties
Molecular Formula |
C21H19NO5 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H19NO5/c1-12-13(2)21(23)27-20-15(12)4-6-17-16(20)10-22(11-26-17)14-3-5-18-19(9-14)25-8-7-24-18/h3-6,9H,7-8,10-11H2,1-2H3 |
InChI Key |
LAPWAPOXKSFHTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC5=C(C=C4)OCCO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.